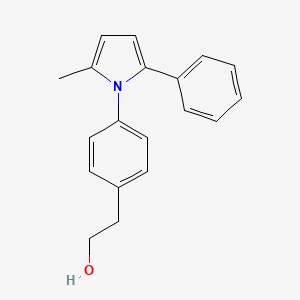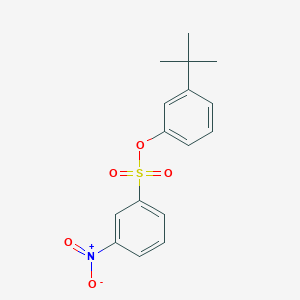![molecular formula C21H25NO3 B14695888 4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate CAS No. 32185-41-4](/img/structure/B14695888.png)
4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-aminophenyl butanoate. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: 4-butoxybenzaldehyde and 4-aminophenyl butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. The compound can also interact with cellular components, leading to the inhibition of microbial growth or modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate
- 4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl butanoate
- 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenyl butanoate
Uniqueness
4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate is unique due to its butoxy substituent, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.
Propiedades
Número CAS |
32185-41-4 |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
[4-[(4-butoxyphenyl)methylideneamino]phenyl] butanoate |
InChI |
InChI=1S/C21H25NO3/c1-3-5-15-24-19-11-7-17(8-12-19)16-22-18-9-13-20(14-10-18)25-21(23)6-4-2/h7-14,16H,3-6,15H2,1-2H3 |
Clave InChI |
NTAAUYYIJOAKAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


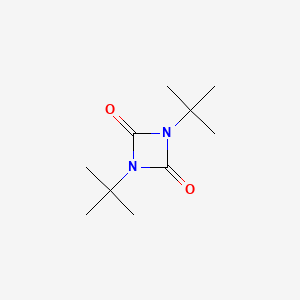
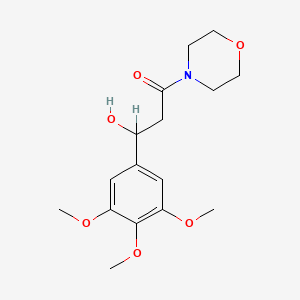
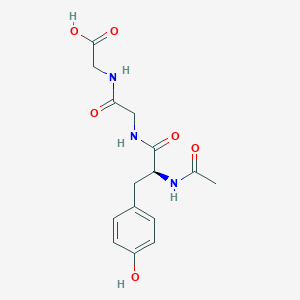

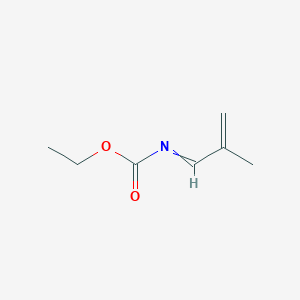
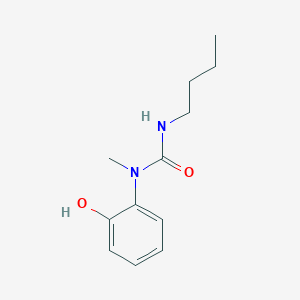
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
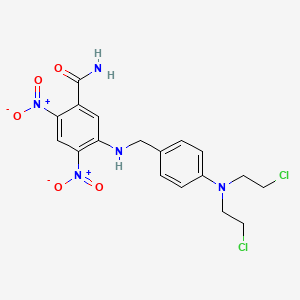
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
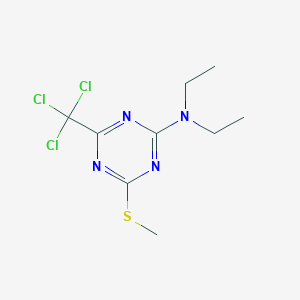
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
